An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative that has emerged as a valuable building block in medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of bromine and fluorine atoms on the indole ring of this compound provides medicinal chemists with versatile tools to modulate its physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate, with a particular focus on its role in the development of novel antiviral therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is essential for its effective use in research and development.
General Properties
| Property | Value | Source(s) |
| CAS Number | 396076-60-1 | [4][5][6][7] |
| Molecular Formula | C₁₁H₉BrFNO₂ | [4][5] |
| Molecular Weight | 286.10 g/mol | [4][7] |
| Appearance | White to off-white powder/solid | [5] |
| Purity | Typically ≥98% | [5] |
| Refractive Index | ~1.627 | [5] |
Note: Physical properties such as melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Data
While full spectral data is often proprietary to chemical suppliers, typical spectroscopic characteristics can be inferred from the structure and data for analogous compounds.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the eight carbons of the indole core. The carbon atoms directly bonded to fluorine and bromine will exhibit characteristic chemical shifts and, in the case of the fluorine-substituted carbon, C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.
Synthesis of Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate
The synthesis of this multi-substituted indole can be approached through several established methods for indole ring formation. A common and versatile strategy is the Fischer indole synthesis.[10]
Conceptual Synthetic Pathway
A plausible synthetic route involves two key stages: the formation of the indole ring via Fischer indole synthesis, followed by esterification.
Caption: General synthetic workflow for Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Fischer indole synthesis and esterification.[10] Optimization of reaction conditions may be necessary.
Step 1: Fischer Indole Synthesis of 7-Bromo-5-fluoro-1H-indole-2-carboxylic acid
-
Hydrazone Formation: To a solution of 2-bromo-4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the hydrazone intermediate by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂).
-
Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) to induce cyclization. The reaction progress should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, 7-bromo-5-fluoro-1H-indole-2-carboxylic acid, can be collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Fischer Esterification
-
Reaction Setup: Suspend the 7-bromo-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as indicated by TLC.
-
Solvent Removal: After cooling, remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate by column chromatography on silica gel or recrystallization to obtain the final product of high purity.
Chemical Reactivity and Derivatization
The presence of multiple functional groups—the indole N-H, the C7-bromine, and the C2-ethyl ester—makes this molecule a versatile platform for further chemical modifications.
Cross-Coupling Reactions at the C7-Position
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Key reaction sites and potential derivatizations of the title compound.
Modification of the Ester and Indole Nitrogen
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with various amines to form amides.
-
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated under basic conditions, which can be important for modulating the compound's properties and exploring interactions with biological targets.
Applications in Drug Discovery
Halogenated indoles are of significant interest in drug discovery due to their wide range of biological activities.[2] Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate and its derivatives are particularly relevant in the field of antiviral research.
Inhibitors of Influenza Virus Polymerase
A primary application of this indole scaffold is in the development of inhibitors targeting the influenza virus. Specifically, derivatives of this molecule have been investigated as inhibitors of the cap-binding domain of the polymerase basic protein 2 (PB2) subunit of the influenza A viral polymerase complex.[3][11][12][13][14] This enzyme is crucial for the "cap-snatching" mechanism that the virus uses to initiate the transcription of its own genome. By blocking this process, these compounds can effectively halt viral replication.
The 7-fluoroindole scaffold has been explored as a bioisosteric replacement for the 7-azaindole core found in other PB2 inhibitors.[3][13] The 5-fluoro and 7-bromo substituents on the indole ring provide opportunities to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a key handle for introducing various substituents through cross-coupling reactions to explore the chemical space around this position and optimize interactions within the PB2 binding pocket.[3][13] While specific activity data for Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is not widely published, related indole-2-carboxylate derivatives have demonstrated potent anti-influenza activity, with IC₅₀ values in the low micromolar range.[1][15]
Conclusion
Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate is a strategically designed chemical entity with significant potential in medicinal chemistry. Its well-defined structure and the reactivity of its functional groups offer a robust platform for the synthesis of diverse compound libraries. The demonstrated relevance of the halogenated indole scaffold in the development of influenza PB2 inhibitors underscores the importance of this compound as a key intermediate for the discovery of novel antiviral agents. Further research into the synthesis, derivatization, and biological evaluation of this and related compounds is likely to yield new therapeutic candidates for the treatment of influenza and other diseases.
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